Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate
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Description
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C27H35N3O12S and its molecular weight is 625.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound under discussion is part of a broader category of chemical entities synthesized for various scientific applications, including antimicrobial and antioxidant studies. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. Compounds from similar syntheses have shown excellent antibacterial and antifungal activities, with profound antioxidant potential as well, indicating the utility of such chemical frameworks in developing pharmaceutical agents (K. Raghavendra et al., 2016).
Biological Activities
The chemical scaffold related to the mentioned compound has been explored for various biological activities. Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing diverse heterocyclic nuclei, have shown good to moderate antimicrobial activity against several microorganisms. This highlights the potential of ethylpiperazin-1-yl derivatives in the development of new antimicrobial agents, showcasing the broad applicability of these compounds in addressing infectious diseases (Serap Başoğlu et al., 2013).
Pharmacological Potential
In the realm of pharmacology, derivatives of ethylpiperazin-1-yl compounds have been synthesized and evaluated for their potential as antidepressants. Novel series of compounds, such as 3-ethoxyquinoxalin-2-carboxamides, designed around the pharmacophoric requirements of 5-HT3 receptor antagonists, have been synthesized and assessed for their activity. The research indicates that modifications in the chemical structure can lead to compounds with significant pharmacological activity, including anti-depressant-like properties (R. Mahesh et al., 2011).
Anticonvulsant Properties
Additionally, ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate and its derivatives have been identified for their pronounced anticonvulsant activity. This class of compounds, synthesized through multi-step reactions starting from ethyl thiodiglycolate, demonstrated activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Such studies underscore the potential of these compounds in the development of new anticonvulsant therapies (Ravi Kulandasamy et al., 2009).
Properties
IUPAC Name |
ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S.2C2H2O4/c1-4-25-12-14-26(15-13-25)11-10-20(27)24-22-21(23(28)30-5-2)19(16-31-22)17-6-8-18(29-3)9-7-17;2*3-1(4)2(5)6/h6-9,16H,4-5,10-15H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPXIMHNXUUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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